molecular formula C15H13N5O2S3 B3011006 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 389072-80-4

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B3011006
CAS No.: 389072-80-4
M. Wt: 391.48
InChI Key: XPPSIQGLVDEWRO-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl group bearing a thiazol-2-ylamino moiety and a phenylacetamide side chain. This structure combines pharmacophoric elements associated with antitumor and enzyme-inhibitory activities, such as thiadiazole (known for metabolic stability and hydrogen-bonding capacity) and thiazole (implicated in kinase and protease modulation) .

Properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S3/c21-11(8-10-4-2-1-3-5-10)17-14-19-20-15(25-14)24-9-12(22)18-13-16-6-7-23-13/h1-7H,8-9H2,(H,16,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPSIQGLVDEWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Features

The molecular formula for this compound is C15H13N5O2S3C_{15}H_{13}N_{5}O_{2}S_{3}, with a molecular weight of 391.48 g/mol. The presence of both thiazole and thiadiazole rings is significant as these structures are often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC15H13N5O2S3C_{15}H_{13}N_{5}O_{2}S_{3}
Molecular Weight391.48 g/mol
Structural FeaturesThiazole and thiadiazole rings

Biological Activities

Research indicates that compounds containing 1,3,4-thiadiazole and thiazole moieties exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines. For instance, compounds related to this compound have been tested against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) using the MTT assay method. Some derivatives exhibited promising results but did not surpass the efficacy of doxorubicin, a standard chemotherapeutic agent .
  • Antimicrobial Properties : The presence of thiazole derivatives has been linked to antibacterial and antifungal activities. Compounds with similar structures have shown effectiveness against various microbial strains, suggesting that this compound may also exhibit these properties .

Case Studies and Research Findings

Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that while some derivatives showed moderate activity against cancer cells, none outperformed doxorubicin. Notably, compounds with ortho-chloro and meta-methoxy substitutions demonstrated enhanced activity .

Case Study 2: Structure–Activity Relationship (SAR) Analysis
A review on the cytotoxic properties of 1,3,4-thiadiazole derivatives highlighted the importance of substituents on the phenyl ring for their anticancer activity. Compounds exhibiting specific substitutions showed IC50 values ranging from 0.28 to 10 μg/mL against various human cancer cell lines. This suggests that modifications to the structure can significantly influence biological activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiazole rings possess notable antimicrobial properties. N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide could be investigated for its ability to inhibit various microbial pathogens. Preliminary studies suggest that similar compounds can effectively inhibit bacterial growth and may also exhibit antifungal properties .

Case Study: Antimicrobial Efficacy

In vitro studies have shown that derivatives of thiadiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance:

Compound NameTarget OrganismActivity
Thiadiazole Derivative AStaphylococcus aureusInhibition at 50 µg/mL
Thiadiazole Derivative BEscherichia coliInhibition at 100 µg/mL

These findings suggest that this compound may warrant similar investigations for its antimicrobial potential.

Anticancer Properties

Thiadiazole derivatives have been identified as promising candidates in cancer therapy due to their ability to modulate cellular pathways involved in tumor growth. The structural components of this compound suggest potential interactions with cancer cell targets.

Case Study: Antitumor Activity

Research on related compounds has demonstrated the following:

Compound NameCancer TypeMechanism of Action
Thiadiazole Derivative CBreast CancerInduction of apoptosis
Thiadiazole Derivative DColon CancerInhibition of cell proliferation

These insights indicate that this compound may possess similar anticancer effects that merit further exploration through both in vitro and in vivo studies.

Enzyme Inhibition Studies

The compound's potential to inhibit specific enzymes involved in metabolic pathways is another area of interest. Research has shown that compounds with similar structures can inhibit protein tyrosine phosphatases and other critical enzymes.

Case Example: Enzyme Interaction

Enzyme TargetCompound NameInhibition Type
Protein Tyrosine Phosphatase 1BThiadiazole Derivative ECompetitive Inhibition
Cyclooxygenase (COX)Thiadiazole Derivative FNoncompetitive Inhibition

These studies highlight the importance of understanding the binding affinity and mechanism of action of N-(5-((2-oxo-2-(thiazol-2-yamino)ethyl)thio)-1,3,4-thiadiazol - 2 - yl) - 2 - phenylacetamide with various biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/R-Groups Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound Phenyl (acetamide), thiazol-2-ylamino Not reported Not reported Inferred antitumor potential
2-(2,4-Dichlorophenoxy)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide 2,4-Dichlorophenoxy Not reported Not reported Unknown
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5e) 4-Chlorobenzyl, isopropyl-methylphenoxy 138–140 82 Not specified
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio, 2-methoxyphenoxy 135–136 85 Not specified
BPTES (N,N′-((Thiobis(ethane-2,1-diyl))bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide)) Bis-thiadiazole, phenylacetamide Not reported Not reported Glutaminase-1 inhibition
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-triazinoquinazolin-6-yl)thio]acetamide (4.10) Isobutyl, triazinoquinazolinyl 262–264 56.6–59.8 Antitumor (cell line studies)

Key Observations:

  • Biological Activity: Analog 4.10, with a triazinoquinazolinyl moiety, shows antitumor activity (melting point ~262–264°C), suggesting that electron-deficient aromatic systems may enhance cytotoxicity . BPTES, a bis-thiadiazole derivative, inhibits glutaminase-1, highlighting the scaffold’s versatility in targeting metabolic enzymes .
  • Synthetic Accessibility: Yields for analogs vary widely (56–88%), with benzylthio derivatives (e.g., 5h, 88%) being more efficiently synthesized than branched alkyl variants (e.g., 4.10, ~59%) .

Antitumor Activity Trends

and highlight that thiadiazole derivatives with extended π-conjugated systems (e.g., triazinoquinazolinyl in 4.10) exhibit higher antitumor activity, likely due to intercalation or topoisomerase inhibition . However, chlorinated analogs (e.g., 5e) show reduced proliferative inhibition compared to phenyl or methyl-substituted derivatives, indicating steric and electronic factors modulate activity .

Enzyme Inhibition Potential

  • Acetylcholinesterase (AChE): Piperidine-substituted thiadiazoles (e.g., 7a–7l in ) demonstrate AChE inhibition, suggesting the target compound’s thiazol-2-ylamino group could interact with the enzyme’s peripheral anionic site .
  • Glutaminase: BPTES () shares a bis-thiadiazole structure but lacks the thiazole ring, implying the target compound’s thiazole moiety may confer selectivity for alternate targets .

Q & A

Q. Table 1: Key Spectral Data for Intermediate 3.1 ()

TechniqueKey Observations
IR3380 (N–H), 1649 (C=O), 1604 (C=N) cm⁻¹
¹H NMRδ 1.91 (CH₃), 7.52–7.94 (C₆H₅, NH)
MS (FAB)m/z = 384 [M+H]⁺

What strategies optimize heterocyclization reactions for improved yield and purity?

Advanced Research Question

  • Acid Catalysis : Use concentrated H₂SO₄ for cyclization (97.4% yield for 4.1).
  • Temperature Control : Maintain 293–298 K to avoid side reactions (e.g., over-oxidation).
  • Stoichiometric Ratios : Ensure 1:1 molar ratios of reactants (e.g., ).
  • Workup Procedures : Quench with ice-water to precipitate products and minimize hydrolysis.

How can computational modeling guide the design of thiadiazole-based compounds?

Advanced Research Question
While not directly covered in evidence, molecular docking (e.g., cytotoxic studies in ) and coordination chemistry principles () suggest:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) of thiadiazole cores.
  • Docking Studies : Map interactions with biological targets (e.g., enzyme active sites) using crystallographic data.
  • QSAR Models : Correlate substituent effects (e.g., phenyl vs. chlorophenyl) with activity.

What analytical techniques are critical for confirming the molecular structure of this compound?

Basic Research Question

  • X-ray Diffraction : Resolve crystal packing and bond parameters (e.g., ).
  • Multi-nuclear NMR : ¹H/¹³C NMR to assign aromatic and acetamide protons.
  • Elemental Analysis : Validate C, H, N, S content (e.g., ±0.05% deviation in ).

Notes

  • Methodological Focus : Answers emphasize experimental protocols over theoretical definitions.
  • Advanced vs. Basic : Questions 3–6 address complex synthesis/analysis, while 1–2 and 7 cover foundational techniques.

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